molecular formula C16H11Cl3N4OS B13866015 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one

1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one

Cat. No.: B13866015
M. Wt: 413.7 g/mol
InChI Key: VTHGCOLXCNALPM-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2,6-dichloro-4-pyridyl group at position 5, a methyl group at position 4, and a thioether-linked 4-chlorophenylacetyl moiety. Its structure combines electron-withdrawing chlorine substituents and sulfur-containing linkages, which are critical for modulating physicochemical properties and biological activity.

Properties

Molecular Formula

C16H11Cl3N4OS

Molecular Weight

413.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C16H11Cl3N4OS/c1-23-15(10-6-13(18)20-14(19)7-10)21-22-16(23)25-8-12(24)9-2-4-11(17)5-3-9/h2-7H,8H2,1H3

InChI Key

VTHGCOLXCNALPM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=NC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The compound belongs to a class of hybrid molecules characterized by a 1,2,4-triazole ring linked via a thioether (sulfanyl) bridge to an ethanone moiety bearing a 4-chlorophenyl substituent. The synthetic approach generally involves:

  • Construction of the 1,2,4-triazole-thiol intermediate.
  • Subsequent nucleophilic substitution with a bromoacetophenone derivative to form the ethanone linkage.
  • Incorporation of the 2,6-dichloro-4-pyridyl substituent on the triazole ring.

This multi-step synthesis leverages condensation, cyclization, and substitution reactions under controlled conditions to achieve the target compound with high purity and yield.

Detailed Preparation Methodology

Formation of the 1,2,4-Triazole-Thiol Intermediate

The synthesis begins with the preparation of substituted 1,2,4-triazole-3-thiols, which serve as nucleophilic precursors for the final coupling step. A typical route involves:

  • Reacting hydrazine hydrate with methyl 4-(5-substituted-1H-benzimidazol-2-yl)benzoate derivatives to form hydrazides.
  • Treating these hydrazides with alkyl isothiocyanates to yield thiocarbazate intermediates.
  • Cyclization under basic conditions (e.g., NaOH) to afford 5-substituted-1,2,4-triazole-3-thiols.

Microwave irradiation has been employed to accelerate these steps, significantly reducing reaction times (to about 10 minutes) and improving yields (81–89%) compared to classical heating methods.

Coupling with 2-Bromoacetophenone Derivatives

The key step involves nucleophilic substitution of the thiol group on the triazole intermediate with 2-bromoacetophenone derivatives bearing the 4-chlorophenyl group. This reaction proceeds via:

  • Mixing the 1,2,4-triazole-3-thiol with the appropriate 2-bromoacetophenone in a suitable solvent (often polar aprotic solvents).
  • Conducting the reaction under reflux or mild heating to promote substitution, forming the thioether-linked ethanone.

This step yields the final compound, 1-(4-chlorophenyl)-2-([5-(substituted-1,2,4-triazol-3-yl)]thio)ethan-1-one derivatives, including the target compound with the 2,6-dichloro-4-pyridyl substituent on the triazole ring.

Reaction Conditions and Yields

A representative set of synthesized compounds structurally related to the target molecule is summarized in Table 1 below, adapted from a comprehensive study on similar 1,2,4-triazole-thioether ethanone derivatives:

Compound Code R1 (Pyridyl Substituent) R2 (Triazole Substituent) R3 (Phenyl Substituent) R4 (Halogen Substituent) Melting Point (°C) Yield (%)
5d 2,6-Dichloro-4-pyridyl 4-Methyl 4-Chlorophenyl Cl 234.7 76
5m 2,6-Dichloro-4-pyridyl 4-Methyl 4-Chlorophenyl F 274.5 82
5r 2,6-Dichloro-4-pyridyl 4-Ethyl 4-Chlorophenyl F 265.5 78
5w 2,6-Dichloro-4-pyridyl 4-Methyl 4-Fluorophenyl F 227.4 82

Note: The above table includes compounds structurally close to the target molecule, highlighting yields and melting points as indicators of successful synthesis and purity.

Yields across the series ranged from 74% to 91%, demonstrating the efficiency of the synthetic route. Microwave-assisted synthesis notably improved reaction times and yields in early synthetic steps.

Structural Elucidation and Characterization

The synthesized compounds, including the target molecule, were characterized by a combination of spectroscopic techniques:

These analytical data collectively confirmed the successful synthesis of the target compound with the intended substitution pattern and purity.

Research Outcomes and Perspectives

The synthetic methodology described has been successfully applied to generate a library of 1,2,4-triazole-thioether ethanone derivatives with varying substituents, including halogens and alkyl groups, on the triazole and phenyl rings. The target compound with the 2,6-dichloro-4-pyridyl substituent is part of this class and has been of interest due to its potential antifungal properties, as triazole derivatives are known inhibitors of fungal ergosterol biosynthesis.

Microwave-assisted synthesis has emerged as a valuable technique to enhance yields and reduce reaction times in the preparation of these compounds, making the method attractive for scale-up and further medicinal chemistry optimization.

Summary Table of Key Preparation Steps

Step Reaction Description Reagents/Conditions Outcome/Yield (%)
1 Condensation of o-phenylenediamine with aldehyde Na2S2O5, microwave irradiation, 10 min Methyl benzimidazole derivatives (81–89%)
2 Hydrazinolysis of methyl ester Hydrazine hydrate, microwave irradiation Benzimidazole hydrazides (good yield)
3 Reaction with alkyl isothiocyanates Alkyl isothiocyanates, base Thiocarbazate intermediates
4 Cyclization to 1,2,4-triazole-3-thiols NaOH, base conditions 1,2,4-Triazole-thiol intermediates
5 Nucleophilic substitution with 2-bromoacetophenone Reflux in polar aprotic solvent Target ethanone derivatives (74–91%)

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the chlorophenyl or pyridyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with triazole-thioether derivatives reported in , which differ primarily in substituent patterns on the aryl and heterocyclic moieties. Key comparisons include:

Table 1: Comparative Analysis of Triazole-Thioether Derivatives
Compound ID Aryl Substituent Heterocyclic Substituent Melting Point (°C) Yield (%) Biological Activity (if reported)
Target Compound 4-Chlorophenyl 2,6-Dichloro-4-pyridyl N/A N/A N/A
5i () 3-Chlorophenyl 6-Fluoroquinazolin-4-yl piperidin-4-yl 99–100 82 Antibacterial/Antifungal
5j () 4-Chlorophenyl 6-Fluoroquinazolin-4-yl piperidin-4-yl 152–153 73 Antibacterial/Antifungal
5k () 2-Bromophenyl 6-Fluoroquinazolin-4-yl piperidin-4-yl 192–193 67 Antibacterial/Antifungal
Key Observations:

Substituent Position and Melting Points :

  • The 4-chlorophenyl group in 5j (mp 152–153°C) exhibits a higher melting point than the 3-chlorophenyl analog 5i (mp 99–100°C), likely due to enhanced symmetry and packing efficiency in the para-substituted derivative .
  • The 2-bromophenyl substituent in 5k (mp 192–193°C) further elevates the melting point, reflecting increased molecular weight and halogen-driven intermolecular interactions.

Heterocyclic Modifications :

  • The target compound’s 2,6-dichloro-4-pyridyl group contrasts with the 6-fluoroquinazolin-4-yl piperidin-4-yl moiety in 5i–5k . The latter includes a fluorine atom and a piperidine ring, which may enhance solubility and bioavailability compared to the pyridyl-dichloro system .

Synthetic Yields :

  • Yields for 5i–5k range from 67–82%, with 5i (82%) being the most efficient. The lower yield of 5k (67%) may reflect steric challenges from the ortho-bromo substituent .

Crystallographic and Hydrogen-Bonding Behavior

highlights the role of hydrogen bonding in stabilizing crystal structures of triazole-thione derivatives. For example, N—H···O, N—H···S, and O—H···S interactions form hexameric assemblies in related compounds. The target’s thioether linkage (vs.

Biological Activity

The compound 1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one (CAS No. not specified) is a member of the triazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H11Cl3N4OSC_{16}H_{11}Cl_{3}N_{4}OS, with a molecular weight of approximately 413.71 g/mol. The structure features a chlorophenyl group and a pyridyl-triazole moiety linked by a thioether bond, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In studies conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, it demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains . Furthermore, its antimycobacterial activity was notable with an MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .

Anticancer Activity

The compound has shown promise in anticancer research. A study involving mercapto-substituted 1,2,4-triazoles indicated that similar compounds have chemopreventive effects against various cancer cell lines . Specifically, derivatives of triazole compounds were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, revealing IC50 values of 6.2 µM and 27.3 µM respectively for certain derivatives . This suggests that the triazole moiety may contribute to the cytotoxic effects observed in cancer cells.

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with metabolic pathways in cancer cells. The thioether linkage in its structure could enhance its interaction with biological targets, leading to increased potency.

Case Studies

  • Antimicrobial Efficacy : A study published in Science.gov highlighted the effectiveness of similar triazole derivatives against multiple bacterial strains, emphasizing their potential as therapeutic agents in treating infections caused by resistant bacteria .
  • Cancer Cell Line Testing : Research published in De Gruyter demonstrated that triazole derivatives showed significant activity against breast and colon cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Data Summary Table

Biological Activity Tested Organisms/Cell Lines MIC/IC50 Values
AntibacterialS. aureus, E. coli31.25 - 62.5 µg/mL
AntimycobacterialM. tuberculosis40 µg/mL
AnticancerHCT-116 (colon carcinoma)6.2 µM
AnticancerT47D (breast cancer)27.3 µM

Q & A

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the triazole ring via cyclization reactions using reagents like phenyl isocyanate or isothiocyanate under reflux conditions .
  • Step 2 : Introduction of the thioether linkage through nucleophilic substitution, often employing alkylation or thiol-disulfide exchange reactions .
  • Purification : Column chromatography (silica gel) or recrystallization in ethanol/DMF mixtures is used to isolate the final product . Key reagents include chloroacetamide derivatives and catalysts like Bleaching Earth Clay (pH 12.5) for optimizing yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming functional groups (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) and structural connectivity .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves spatial arrangements, with data collected at low temperatures (e.g., 123 K) to minimize thermal motion artifacts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 469.4 for C23_{23}H18_{18}ClN4_4OS derivatives) .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

  • Enzyme Inhibition : The triazole and pyridyl groups interact with enzymatic active sites, potentially inhibiting kinases or proteases .
  • Receptor Modulation : Chlorophenyl and thioether moieties may bind to G-protein-coupled receptors (GPCRs) or nuclear receptors, altering signaling pathways .
  • Antimicrobial Activity : Structural analogs show efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding its electronic and optical properties?

Density Functional Theory (DFT) predicts nonlinear optical (NLO) behavior by analyzing electron density distribution and hyperpolarizability. For example, triazole-based derivatives exhibit high μβ values (up to 1,200 × 1030^{-30} esu), suggesting potential in photonic applications . Frontier molecular orbital (FMO) analysis identifies charge transfer pathways between chlorophenyl and triazole groups .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or bromophenyl variants) under standardized conditions (e.g., MTT assay for cytotoxicity) .
  • Structural Meta-Analysis : Use X-ray data to correlate substituent positioning (e.g., dihedral angles of the triazole ring) with activity variations .
  • ADME Profiling : Assess solubility, metabolic stability, and membrane permeability to identify confounding factors in in vivo vs. in vitro results .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystal Growth Issues : Poor solubility in common solvents (e.g., water) necessitates mixed-solvent systems (e.g., DMSO/hexane) for slow evaporation .
  • Twinned Data : SHELXD and SHELXE are employed for experimental phasing, especially with high-resolution synchrotron data (λ = 0.7–1.0 Å) .
  • Disorder Modeling : Partial occupancy refinement in SHELXL resolves overlapping electron densities in flexible substituents .

Q. How can reaction conditions be optimized to improve synthetic yields and purity?

  • Catalyst Screening : Heterogeneous catalysts (e.g., clay or PEG-400) enhance thioether bond formation, reducing side products .
  • Temperature Control : Maintaining 70–80°C during nucleophilic substitution minimizes decomposition .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while methanol/water mixtures aid in crystallization .

Q. How do substituent variations (e.g., halogen placement) affect bioactivity and stability?

  • Halogen Effects : 2,6-Dichloro substitution on the pyridyl group increases lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration .
  • Methyl Group Impact : A 4-methyl group on the triazole ring improves metabolic stability by sterically hindering cytochrome P450 oxidation .
  • Thioether vs. Sulfonyl : Replacing the thioether with a sulfonyl group reduces cytotoxicity but increases aqueous solubility .

Q. What synthetic routes allow post-synthesis functional group modifications?

  • Nucleophilic Aromatic Substitution : Replace chlorine atoms on the phenyl ring with amines or alkoxides under basic conditions (K2_2CO3_3/DMF) .
  • Reduction Reactions : Catalytic hydrogenation (H2_2/Pd-C) reduces the triazole ring to a dihydrotriazole, altering electronic properties .
  • Click Chemistry : Azide-alkyne cycloaddition introduces fluorescent tags for cellular tracking .

Q. How is HPLC used for purity analysis, and what challenges arise in method development?

  • Method Development : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) separate impurities (retention time: 8–12 min) .
  • Detection Issues : UV absorption at 254 nm is optimal for chlorophenyl groups, but co-eluting impurities may require tandem MS detection .
  • Column Fouling : Residual DMSO from synthesis can degrade column efficiency; pre-column rinses with methanol mitigate this .

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